molecular formula C10H15ClN2 B13314269 2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine

2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine

Cat. No.: B13314269
M. Wt: 198.69 g/mol
InChI Key: VSWWUQBQSLGRHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine is an organic compound with the molecular formula C10H15ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine typically involves the reaction of 2-chloropyridine with 3-methylbutan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Pyridine N-oxides.

    Reduction: Piperidine derivatives.

Scientific Research Applications

2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpentan-2-yl)pyridin-3-amine
  • N-(2,3-dimethylbutan-2-yl)-4-(methylthio)aniline
  • 2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine

Uniqueness

2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine is unique due to the presence of both a chloro substituent and a branched alkyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

2-chloro-N-(3-methylbutan-2-yl)pyridin-4-amine

InChI

InChI=1S/C10H15ClN2/c1-7(2)8(3)13-9-4-5-12-10(11)6-9/h4-8H,1-3H3,(H,12,13)

InChI Key

VSWWUQBQSLGRHJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC(=NC=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.